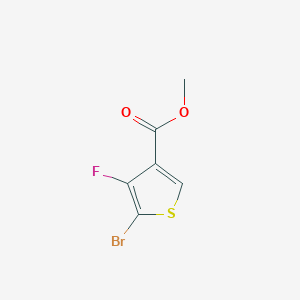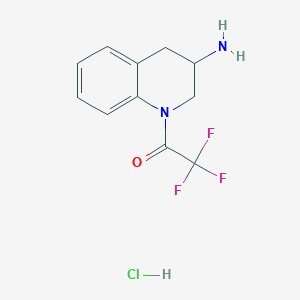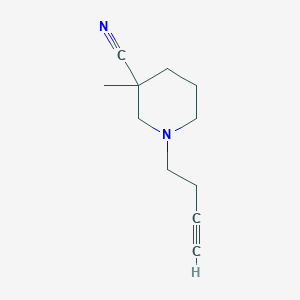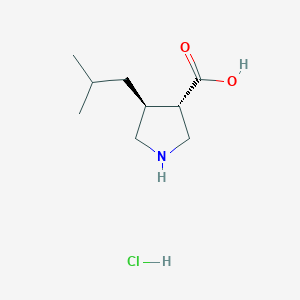![molecular formula C16H18BrFN2O2S B2579721 Ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide CAS No. 477709-42-5](/img/structure/B2579721.png)
Ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This specific derivative is part of a class of compounds known as thiazolopyrimidines .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . A specific example includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis
Thiazolopyrimidines, including this compound, possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis
The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .Scientific Research Applications
Synthetic Applications
Pharmacophore Design for Inhibitors : This compound, due to its pyrimidine scaffold, is relevant in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. Research on its derivatives, particularly those with a pyrimidine and imidazole scaffold, has shown significant potential for higher binding selectivity and potency in targeting the ATP pocket of p38 MAP kinase. This application is crucial for developing new anti-inflammatory drugs (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Material Science Applications
Optoelectronic Materials Development : Derivatives of the compound, particularly those involving pyrimidine rings, have found extensive applications in the field of optoelectronics. They are used in creating luminescent small molecules and chelate compounds for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems has been highlighted as valuable for developing novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Cancer Research Applications
Fluorinated Pyrimidines in Cancer Treatment : The role of fluorine chemistry in enhancing the efficacy of fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU) for cancer treatment has been extensively reviewed. Research has illuminated the mechanisms through which FPs disrupt nucleic acid dynamics and inhibit crucial cellular and viral replication processes, contributing to their application in personalized medicine for cancer treatment (Gmeiner, 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with multiple receptors .
Mode of Action
It is suggested that similar compounds may interact with their targets through a nucleophilic attack .
Biochemical Pathways
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Pharmacokinetics
Similar compounds have been suggested to have a moderate level of lipophilicity, which could be advantageous for inhibition compared to other substituted derivatives .
Result of Action
Similar compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The stability of similar compounds could be determined by the conjugation of the two endocyclic double bonds .
Biochemical Analysis
Biochemical Properties
Related thiazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have shown involvement in various metabolic pathways, interacting with enzymes or cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have shown interactions with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S.BrH/c1-3-21-15(20)13-10(2)18-16-19(8-9-22-16)14(13)11-4-6-12(17)7-5-11;/h4-7,14H,3,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDCTZMXPUAJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)CCS2)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea](/img/structure/B2579638.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2579639.png)
![(E)-N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2579643.png)
![5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2579644.png)

![4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2579646.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2579647.png)


![3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2579654.png)

![1-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2579657.png)
![2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2579658.png)

